molecular formula C9H10FNO2 B13748309 2-(2-fluorophenyl)-N-methoxyacetamide

2-(2-fluorophenyl)-N-methoxyacetamide

Cat. No.: B13748309
M. Wt: 183.18 g/mol
InChI Key: UBBUMSJMWYPULR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-methoxyacetamide is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group with a methoxy substituent

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-methoxyacetamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-N-methoxyacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(2-Fluorophenyl)-N-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-methoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

2-(2-Fluorophenyl)-N-methoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-methoxyacetamide

InChI

InChI=1S/C9H10FNO2/c1-13-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

UBBUMSJMWYPULR-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)CC1=CC=CC=C1F

Origin of Product

United States

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